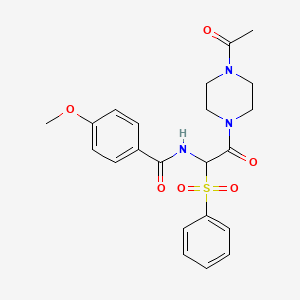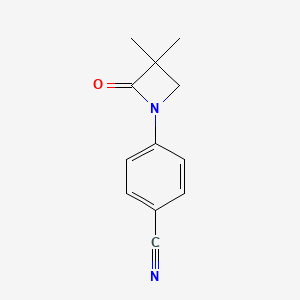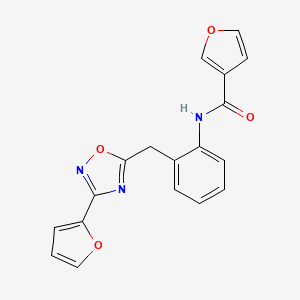![molecular formula C14H19N3O5S B2725466 ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate CAS No. 1099195-65-9](/img/structure/B2725466.png)
ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, Ethyl N-(3-Phenyl-2-propynoyl)carbamate, was reported in a study . During the synthesis of a series of carboximides using acyl isocyanates, the compound was synthesized in a model reaction from 3-phenyl-2-propynoyl isocyanate and ethanol. The isocyanate was generated in situ from the corresponding carboxamide with oxalyl chloride .Molecular Structure Analysis
The molecular structure of a similar compound, ethyl N-[(E)-3-(phenethylamino)but-2-enoyl]carbamate, contains a total of 40 bonds . There are 20 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 imide(s) (-thio) .Chemical Reactions Analysis
The synthesis of a similar compound, Ethyl N-(3-Phenyl-2-propynoyl)carbamate, involved a reaction from 3-phenyl-2-propynoyl isocyanate and ethanol . The isocyanate was generated in situ from the corresponding carboxamide with oxalyl chloride .Aplicaciones Científicas De Investigación
Carcinogenicity and Environmental Concerns
Carcinogenicity of Alcoholic Beverages : Research led by R. Baan et al. (2007) at the International Agency for Research on Cancer (IARC) highlighted the carcinogenic potential of ethyl carbamate (urethane), frequently found in fermented foods and beverages. Ethyl carbamate was reassessed for its carcinogenicity due to its widespread presence, underscoring significant public health concerns (Baan et al., 2007).
Synthesis and Catalysis
Synthesis of Ethyl Carbamate Derivatives : A study on the synthesis of ethyl carbamate derivatives for antimicrobial applications revealed novel methods for generating sulfonamide carbamates, showcasing the versatility of ethyl carbamate in producing compounds with potential antimicrobial properties (Hussein, 2018).
Environmental Toxicity and Food Safety
Emerging Concerns Over Ethyl Carbamate : An extensive review by Gowd et al. (2018) discussed ethyl carbamate's presence in fermented food products and its classification as a Group 2A carcinogen. The review emphasized the necessity for mitigation strategies due to the compound's potential health risks (Gowd et al., 2018).
Analytical Methods and Detection
Development of an ELISA for Ethyl Carbamate : Luo et al. (2017) pioneered an immunoassay for detecting ethyl carbamate in Chinese rice wine, demonstrating innovative analytical techniques to monitor this carcinogen in alcoholic beverages (Luo et al., 2017).
Mitigation and Prevention Strategies
Preventing Ethyl Carbamate Accumulation : Zhao et al. (2013) reviewed methods to reduce ethyl carbamate levels in alcoholic beverages, highlighting physical, chemical, enzymatic, and metabolic engineering approaches to address one of the industry's most significant challenges (Zhao et al., 2013).
Propiedades
IUPAC Name |
ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-2-22-14(19)17-16-13(18)8-10-15-23(20,21)11-9-12-6-4-3-5-7-12/h3-7,9,11,15H,2,8,10H2,1H3,(H,16,18)(H,17,19)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRHTCVTAHEUDC-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NNC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)

![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)
![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)

![N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725395.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)
![1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2725403.png)

